Cas no 901233-47-4 (N-(furan-2-yl)methyl-2-({2-4-(methylsulfanyl)phenyl-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide)
N-(furan-2-yl)methyl-2-({2-4-(methylsulfanyl)phenyl-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(furan-2-yl)methyl-2-({2-4-(methylsulfanyl)phenyl-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide
- ChemDiv3_009019
- N-(furan-2-ylmethyl)-2-[[2-(4-methylsulfanylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
- F3407-0865
- HMS1498J21
- 901233-47-4
- BRD-K13472634-001-01-3
- N-(furan-2-ylmethyl)-2-((2-(4-(methylthio)phenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide
- N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide
- IDI1_026929
- AKOS001787466
- N-(2-furylmethyl)-2-({2-[4-(methylthio)phenyl]-5-phenyl-1H-imidazol-4-yl}thio)acetamide
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- Inchi: 1S/C23H21N3O2S2/c1-29-19-11-9-17(10-12-19)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-18-8-5-13-28-18/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
- InChI Key: SUJQIXVUYJCRNP-UHFFFAOYSA-N
- SMILES: S(CC(NCC1=CC=CO1)=O)C1=C(C2C=CC=CC=2)NC(C2C=CC(=CC=2)SC)=N1
Computed Properties
- Exact Mass: 435.10751927g/mol
- Monoisotopic Mass: 435.10751927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 122Ų
N-(furan-2-yl)methyl-2-({2-4-(methylsulfanyl)phenyl-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-0865-2μmol |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-0865-5μmol |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-0865-10μmol |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-0865-20μmol |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-0865-1mg |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-0865-2mg |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-0865-3mg |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-0865-4mg |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-0865-5mg |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-0865-10mg |
N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide |
901233-47-4 | 10mg |
$79.0 | 2023-09-10 |
N-(furan-2-yl)methyl-2-({2-4-(methylsulfanyl)phenyl-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-(furan-2-yl)methyl-2-({2-4-(methylsulfanyl)phenyl-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide
Professional Introduction to N-(furan-2-yl)methyl-2-({2-4-(methylsulfanyl)phenyl-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide and CAS No 901233-47-4
N-(furan-2-yl)methyl-2-{(2-4-(methylsulfanyl)phenyl-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide
This compound, identified by the CAS number 901233-47-4, represents a sophisticated molecule with significant potential in the field of pharmaceutical chemistry. Its unique structural features, including the presence of a furan ring, a phenyl group with a methylsulfanyl substituent, and an imidazole ring, make it a subject of considerable interest for researchers exploring novel therapeutic agents.
The molecular architecture of N-(furan-2-yl)methyl-2-{(2-4-(methylsulfanyl)phenyl)-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide suggests multiple sites for interaction with biological targets. The furan moiety, known for its ability to engage in hydrogen bonding and π-stacking interactions, could be particularly valuable in designing molecules with enhanced binding affinity. Similarly, the imidazole ring is a common pharmacophore in drug discovery, often found in bioactive molecules due to its ability to form stable hydrogen bonds with biological targets.
Recent advancements in computational chemistry have enabled the virtual screening of vast chemical libraries to identify promising candidates for further investigation. In this context, N-(furan-2-yl)methyl-2-{(2-4-(methylsulfanyl)phenyl)-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide has been computationally analyzed to predict its potential interactions with various biological receptors. The results indicate that this compound may exhibit significant binding affinity to certain protein targets, making it a valuable candidate for further experimental validation.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The presence of sensitive functional groups, such as the methylsulfanyl group and the imidazole ring, necessitates careful optimization of synthetic protocols. Recent studies have highlighted the importance of green chemistry principles in the synthesis of complex molecules like this one. By employing sustainable methodologies, researchers can minimize waste and reduce environmental impact while maintaining high standards of chemical purity.
In vitro studies have begun to explore the pharmacological properties of N-(furan-2-yl)methyl-2-{(2-4-(methylsulfanyl)phenyl)-5-phenyl-1H-imidazol}-4- ylsulfanyl)acetamide. Initial results suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to various diseases. For instance, its ability to interact with specific protein targets could make it a promising candidate for developing treatments against neurological disorders or inflammatory conditions. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound N-(furan- 2 -y l)methyl -2-{( 24 (methylsulfanyl )phen yl -5 -phen yl -1 H -imid azol -4 -y l } sulfany l )acet amide exemplifies the importance of such collaboration. By combining expertise from different fields, researchers can accelerate the discovery and development of new drugs that address unmet medical needs. The continued exploration of this compound and its derivatives holds great promise for advancing our understanding of disease mechanisms and developing effective therapeutic strategies.
As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that interact selectively with specific biological targets. N-(furan- 2 -y l)methyl -2-{( 24 (methylsulfanyl )phen yl -5 -phen yl -1 H -imid azol -4 - y l } sulfany l )acet amide represents a prime example of how structural complexity can be leveraged to achieve desired pharmacological effects. Future studies will likely focus on optimizing its properties through structural modifications and exploring its potential in preclinical models. The insights gained from these studies will contribute significantly to the broader field of drug discovery and development.
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